molecular formula C28H27ClN2O B12618199 [1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-

[1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-

Cat. No.: B12618199
M. Wt: 443.0 g/mol
InChI Key: BWYFLBGAWSTHKC-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with a carboxamide group and a chloro-substituted naphthalenyl propyl side chain, making it a subject of interest in organic chemistry and pharmaceutical research.

Properties

Molecular Formula

C28H27ClN2O

Molecular Weight

443.0 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[3-(dimethylamino)-1-naphthalen-2-ylpropyl]benzamide

InChI

InChI=1S/C28H27ClN2O/c1-31(2)18-17-27(25-12-9-20-5-3-4-6-24(20)19-25)30-28(32)23-10-7-21(8-11-23)22-13-15-26(29)16-14-22/h3-16,19,27H,17-18H2,1-2H3,(H,30,32)

InChI Key

BWYFLBGAWSTHKC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]- typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of the carboxamide group. The chloro-substituted naphthalenyl propyl side chain is then attached through a series of coupling reactions. Common reagents used in these reactions include chlorinating agents, amines, and coupling catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized naphthalenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials and catalysts.

Biology: In biological research, it serves as a probe to study protein-ligand interactions due to its ability to bind to specific proteins.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, owing to its structural similarity to known bioactive molecules.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to fit into the active sites of these targets, modulating their activity. For instance, the dimethylamino group can form hydrogen bonds with amino acid residues, while the biphenyl core provides hydrophobic interactions, stabilizing the compound-target complex.

Comparison with Similar Compounds

  • [1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(dimethylamino)-1-(2-phenyl)propyl]-
  • [1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(methylamino)-1-(2-naphthalenyl)propyl]-

Uniqueness: Compared to similar compounds, [1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These features enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in both research and industrial applications.

Biological Activity

The compound [1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl] (CAS Number: 1025437-77-7) is a synthetic organic molecule with potential therapeutic applications. Its structural characteristics suggest possible interactions with biological targets, particularly in the realm of oncology and neuropharmacology.

Chemical Structure and Properties

  • Molecular Formula : C28H27ClN2O
  • Molecular Weight : 442.98 g/mol
  • Chemical Structure : The compound consists of a biphenyl backbone with a carboxamide group and a chloro substituent, along with a dimethylamino group linked to a naphthalene moiety.

Biological Activity Overview

Research into the biological activity of this compound has focused on its potential anticancer properties and mechanisms of action. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines:

  • Cytotoxicity Tests : The compound has shown significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. In vitro assays indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity.
  • Mechanism of Action :
    • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by Annexin V/PI staining.
    • Cell Cycle Arrest : Studies indicated that the compound induces cell cycle arrest primarily at the G2/M phase, disrupting normal cellular proliferation. This was demonstrated through propidium iodide staining and subsequent analysis via flow cytometry.

Interaction with DNA

The ability of the compound to interact with DNA has also been explored:

  • DNA Binding Studies : Spectroscopic methods such as UV-visible spectroscopy have shown that the compound can intercalate into DNA, leading to structural alterations. This interaction may contribute to its cytotoxic effects by inducing DNA damage.
  • Types of DNA Damage : Research has indicated the presence of abasic sites and double-strand breaks in DNA following treatment with this compound, further supporting its potential as an anticancer agent.

Case Study 1: MCF-7 Cell Line

In a controlled study evaluating the effects of [1,1'-Biphenyl]-4-carboxamide on MCF-7 cells:

  • Concentration : Cells were treated with varying concentrations (0.1 µM to 10 µM).
  • Results : Significant cell death was observed at concentrations above 1 µM, with apoptosis confirmed in over 70% of treated cells.

Case Study 2: A549 Cell Line

A similar study was conducted using A549 lung cancer cells:

  • Findings : The compound exhibited comparable potency, with IC50 values around 5 µM. Mechanistic studies revealed that the compound not only induced apoptosis but also inhibited migration and invasion capabilities of these cancer cells.

Data Summary Table

PropertyValue
Molecular FormulaC28H27ClN2O
Molecular Weight442.98 g/mol
IC50 (MCF-7)~5 µM
IC50 (A549)~5 µM
Mechanism of ActionApoptosis induction; G2/M arrest
DNA InteractionIntercalation; DSBs observed

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